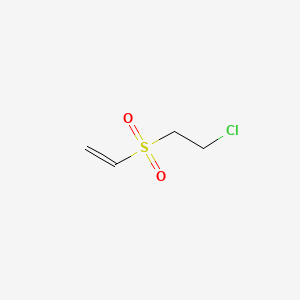

(2-Chloroethanesulfonyl)ethene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of High-Value Chemicals

(2-Chloroethanesulfonyl)ethene: is utilized in the synthesis of high-value chemicals through electrocatalysis. This process is particularly significant in the context of sustainable energy solutions, as it aligns with the goal of minimizing environmental footprints .

Electrocatalyst Synthesis

The compound serves as a solvent in the synthesis of electrocatalysts. Its role in this domain is crucial due to the eco-friendly, safe, and cost-effective nature of the solvents used in the process .

Material Innovation

(2-Chloroethanesulfonyl)ethene: is involved in material innovation, especially in the development of new materials for electrocatalysis. This application leverages the unique properties of the compound to enhance the performance of electrocatalytic materials .

Reaction Media for Electrocatalysis

It is also used as a reaction medium in electrocatalysis. The compound’s properties make it an excellent medium for various electrocatalytic reactions, contributing to the advancement of this field .

Green Chemistry Applications

(2-Chloroethanesulfonyl)ethene: plays a role in green chemistry applications, particularly in the transformation of CO2, biomass, and waste plastics. Its use in green solvents contributes to the development of more sustainable chemical processes .

Synthesis of Dithiazepine Dioxides

The compound is employed in the one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. This showcases its versatility in complex chemical syntheses .

Preparation of Vinyl Sulfonamides

Lastly, (2-Chloroethanesulfonyl)ethene is used in the synthesis of vinyl sulfonamides, which are important intermediates in organic synthesis. The compound’s reactivity is leveraged to create various moieties, including furan, carbocyclic, semi-cyclic, or acyclic 1,3-diene structures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-2-ethenylsulfonylethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWXFNRRQJFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994000 |

Source

|

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloroethanesulfonyl)ethene | |

CAS RN |

7327-58-4 |

Source

|

| Record name | 2-Chloroethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)